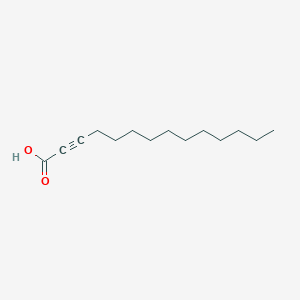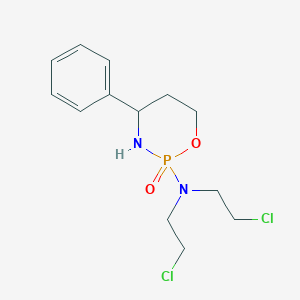
2-methylsulfonylquinoxaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methylsulfonylquinoxaline: is a nitrogen-containing heterocyclic compound It is a derivative of quinoxaline, which is known for its wide range of applications in pharmaceuticals, agriculture, and materials science
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of quinoxaline derivatives, including quinoxaline, 2-(methylsulfonyl)-, typically involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds. This reaction can be catalyzed by acids or bases and often proceeds under mild conditions. For instance, the reaction can be carried out in ethanol at reflux temperature .
Industrial Production Methods: Industrial production of quinoxaline derivatives may involve more scalable and efficient methods. One such method includes the use of transition-metal-free catalysis, which is both cost-effective and environmentally friendly . This approach minimizes the use of toxic metals and simplifies the purification process.
Analyse Chemischer Reaktionen
Types of Reactions: 2-methylsulfonylquinoxaline, undergoes various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The quinoxaline ring can be reduced to form dihydroquinoxaline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the sulfonyl group.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Various substituted quinoxaline derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: 2-methylsulfonylquinoxaline, is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology: In biological research, this compound is studied for its potential antimicrobial and anticancer properties. It has shown activity against various bacterial and fungal strains .
Medicine: The compound is explored for its potential use in developing new pharmaceuticals. Its derivatives have been investigated for their efficacy in treating diseases such as cancer and infectious diseases .
Industry: In the industrial sector, quinoxaline derivatives are used in the production of dyes, pigments, and materials with specific electronic properties .
Wirkmechanismus
The mechanism of action of quinoxaline, 2-(methylsulfonyl)-, involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes or receptors, leading to its antimicrobial or anticancer effects. The compound may interfere with cellular processes such as DNA replication or protein synthesis, ultimately leading to cell death .
Vergleich Mit ähnlichen Verbindungen
Quinazoline: Another nitrogen-containing heterocyclic compound with similar applications in pharmaceuticals and materials science.
Cinnoline: Known for its antimicrobial properties and used in the synthesis of various drugs.
Phthalazine: Used in the development of pharmaceuticals and agrochemicals.
Uniqueness: 2-methylsulfonylquinoxaline, stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the methylsulfonyl group enhances its solubility and reactivity, making it a valuable compound in various research and industrial applications .
Eigenschaften
CAS-Nummer |
16310-37-5 |
|---|---|
Molekularformel |
C9H8N2O2S |
Molekulargewicht |
208.24 g/mol |
IUPAC-Name |
2-methylsulfonylquinoxaline |
InChI |
InChI=1S/C9H8N2O2S/c1-14(12,13)9-6-10-7-4-2-3-5-8(7)11-9/h2-6H,1H3 |
InChI-Schlüssel |
NZASRUIRVGIRJM-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)C1=NC2=CC=CC=C2N=C1 |
Kanonische SMILES |
CS(=O)(=O)C1=NC2=CC=CC=C2N=C1 |
Key on ui other cas no. |
16310-37-5 |
Synonyme |
2-(methylsulfonyl)quinoxaline |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


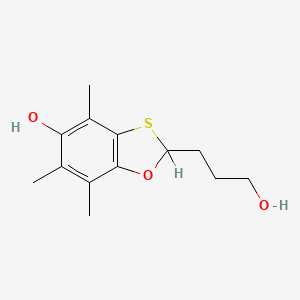
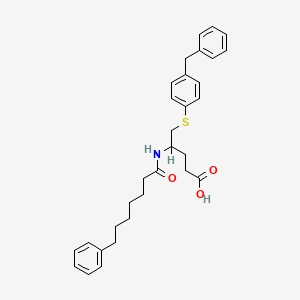
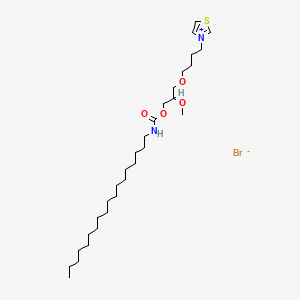
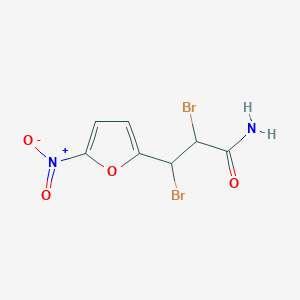


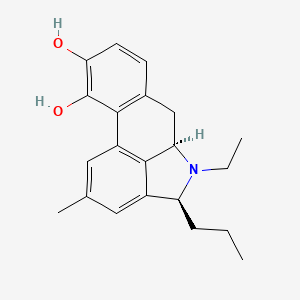
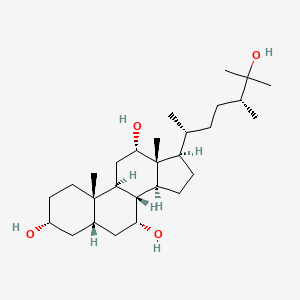
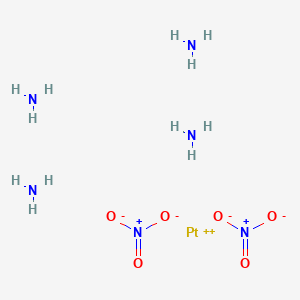

![6-Methoxy-4-methyl-2-[(2-methylphenyl)methylthio]quinazoline](/img/structure/B1205165.png)
![3,8,12,16-Tetramethyl-7,18-dioxatricyclo[13.3.0.06,8]octadeca-2,11,15-trien-17-one](/img/structure/B1205167.png)
